molecular formula C5H10N2O3 B1212891 beta-Ureidoisobutyric acid CAS No. 2905-86-4

beta-Ureidoisobutyric acid

Cat. No. B1212891
CAS RN: 2905-86-4
M. Wt: 146.14 g/mol
InChI Key: PHENTZNALBMCQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Beta-Ureidoisobutyric acid can be synthesized from thymine through a series of metabolic steps involving dihydrothymine and beta-ureidoisobutyric acid as intermediates. A simplified enzymatic preparation using dog liver homogenate has been developed for the synthesis of both beta-aminoisobutyric acid and beta-ureidoisobutyric acid starting with thymidine (Shields & Kozell, 1990).

Molecular Structure Analysis

The molecular structure of beta-ureidoisobutyric acid and related compounds has been studied through various spectroscopic and crystallographic methods. Solid-state conformation analysis of hybrid tripeptides containing beta-amino acids reveals insights into the structural preferences and hydrogen-bonding patterns of these compounds, shedding light on the molecular configuration of beta-ureidoisobutyric acid (Tanaka et al., 2001).

Chemical Reactions and Properties

Beta-Ureidoisobutyric acid's chemical behavior, particularly its role in DNA and RNA metabolism, showcases its importance in biological systems. It acts as a probe for understanding the metabolism of macromolecules in conditions such as tumor growth, where its excretion patterns can indicate alterations in nucleic acid turnover (Nielsen et al., 1974).

Physical Properties Analysis

The physical properties of beta-ureidoisobutyric acid, such as solubility and crystallinity, are crucial for its isolation and characterization. Jet-cooled microwave and matrix isolation infrared spectroscopic techniques have been employed to probe the conformers of related compounds, providing insights into the physical characteristics that may also apply to beta-ureidoisobutyric acid (Kuş et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties of beta-ureidoisobutyric acid, including its reactivity and interactions with enzymes, is essential for elucidating its role in metabolic pathways. Beta-Ureidopropionase deficiency, a condition affecting the cleavage of N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid, highlights the enzyme's role in metabolizing beta-ureidoisobutyric acid and related compounds (van Kuilenburg et al., 2004).

Scientific Research Applications

  • Inborn Error of Metabolism :

    • Beta-ureidoisobutyric acid is a critical marker in diagnosing β-ureidopropionase deficiency, an inborn error in the pyrimidine degradation pathway. This condition can lead to neurological abnormalities and is identified through elevated levels of N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid in biological fluids (van Kuilenburg et al., 2004).
  • Diagnostic Applications :

    • NMR-based urinalysis is effective for the rapid diagnosis of β-ureidopropionase deficiency. This technique detects excess beta-ureidoisobutyric acid in urine, providing a quick and non-invasive diagnostic method (Lam et al., 2015).
    • HPLC-tandem mass spectrometry is another powerful tool for diagnosing β-ureidopropionase deficiency, demonstrating its utility in detecting elevated levels of beta-ureidoisobutyric acid (van Kuilenburg et al., 2001).
  • Metabolic Pathways and Disorders :

    • The presence of beta-ureidoisobutyric acid in urine is indicative of altered pyrimidine metabolism. It is a key biomarker in various metabolic disorders, including deficiencies in enzymes involved in pyrimidine degradation (Kuhara et al., 2009).
  • Genetic Analysis :

    • Genetic analysis of beta-ureidopropionase deficiencies involves studying mutations in the UPB1 gene, which affect the metabolism of beta-ureidoisobutyric acid. These genetic insights are crucial for understanding the molecular basis of related metabolic disorders (van Kuilenburg et al., 2006).

properties

IUPAC Name

3-(carbamoylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863054
Record name Beta-Ureidoisobutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Ureidoisobutyric acid

CAS RN

2905-86-4
Record name β-Ureidoisobutyric acid
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Record name beta-Ureidoisobutyric acid
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Record name Beta-Ureidoisobutyric acid
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Record name 2905-86-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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